2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Brand Name: Vulcanchem
CAS No.: 18528-78-4
VCID: VC21058984
InChI: InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
SMILES: C1CC2=C(C3=CC=CC=C3N=C2C1)N
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine

CAS No.: 18528-78-4

Cat. No.: VC21058984

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine - 18528-78-4

Specification

CAS No. 18528-78-4
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
Standard InChI InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
Standard InChI Key GYSCQDBTSDBCGY-UHFFFAOYSA-N
SMILES C1CC2=C(C3=CC=CC=C3N=C2C1)N
Canonical SMILES C1CC2=C(C3=CC=CC=C3N=C2C1)N

Introduction

Chemical Identity and Structure

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is an organic compound with a bicyclic structure featuring a benzene ring fused to a pyridine ring, with an additional cyclopentane ring and an amine group. This structure contributes to its distinctive chemical behavior and potential applications.

Basic Chemical Information

The compound has a well-established identity with specific chemical parameters:

ParameterInformation
CAS Number18528-78-4
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
MDL NumberMFCD00618440
InChIInChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14)
InChI KeyGYSCQDBTSDBCGY-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature:

  • 1H,2H,3H-cyclopenta[b]quinolin-9-amine

  • 3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine

  • 2,3-dihydro-9-amino-1h-cyclopenta(b)quinolin

  • 9-Amino-2,3-dihydro-1H-cyclopenta[b]quinoline

  • 1H-Cyclopenta[b]quinolin-9-amine, 2,3-dihydro-

Physical Properties

The physical properties of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine provide important information for its handling, storage, and application in various research and industrial settings.

Fundamental Physical Parameters

The compound exhibits distinct physical characteristics that are essential for its identification and utilization:

PropertyValueNote
AppearanceSolidAt standard conditions
Melting Point175-176°CExperimentally determined
Boiling Point394.5±42.0°C at 760 mmHgPredicted value
Density1.2±0.1 g/cm³Predicted value
Flash Point221.0±15.1°CPredicted value
Index of Refraction1.721Predicted value
Enthalpy of Vaporization64.5±3.0 kJ/molPredicted value

Solubility and Stability

The compound has specific solubility characteristics and stability requirements:

  • Recommended storage temperature: 2-8°C

  • Light sensitivity: Protection from light required during storage

  • Molar Refractivity: 58.6±0.3 cm³ (predicted)

  • Acidity coefficient (pKa): 9.65±0.20 (predicted)

Synthesis and Preparation Methods

The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves specific chemical reactions and conditions to achieve the desired structure and purity.

Common Synthetic Routes

One established method for synthesizing this compound involves the cyclization of appropriate precursors under controlled conditions:

  • Reaction of cyclopentanone with aniline derivatives

  • Use of catalysts such as polyphosphoric acid or montmorillonite K-10

  • Subsequent transformations to introduce the amine group at the 9-position

Purification and Quality Control

To ensure high purity of the final product, specific purification techniques are employed:

  • Recrystallization from appropriate solvents

  • Column chromatography for removing impurities

  • Quality assurance typically confirms purity levels exceeding 98%

Biological Activity and Applications

2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine has demonstrated potential applications in various scientific and pharmaceutical fields, with particular promise in medical research.

Pharmaceutical and Medicinal Applications

The compound shows notable biological activities that could be leveraged in drug development:

  • Starting material for synthesizing compounds with biological activity

  • Potential anti-tumor properties, making it relevant for oncology research

  • Structural backbone for developing derivatives with enhanced biological effects

Mechanism of Action

Research indicates that 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine may exert biological effects through specific mechanisms:

  • Potential inhibition of acetylcholinesterase (AChE)

  • Interaction with tyrosine kinases, affecting cellular signaling pathways

  • These interactions can influence cell proliferation and potentially induce apoptosis in cancer cells

Chemical Reactions and Transformations

The chemical reactivity of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine allows for various transformations and derivatizations that can enhance its utility in research and development.

Key Reaction Types

The compound can undergo several types of chemical reactions:

  • Oxidation reactions using agents like potassium permanganate or hydrogen peroxide

  • Reduction reactions employing lithium aluminum hydride or sodium borohydride

  • Substitution reactions, particularly at the amine group, using alkyl halides

  • Derivatization to produce compounds with modified or enhanced properties

Structure-Activity Relationships

Modifications to the basic structure can lead to compounds with altered biological activity:

  • N-alkylation can produce derivatives like N-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

  • Structural modifications can potentially enhance binding to specific biological targets

  • The quinoline core provides a versatile scaffold for developing compounds with diverse activities

Research Progress and Future Directions

The scientific community continues to explore the potential of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine in various applications, with ongoing research expanding our understanding of this compound.

Recent Research Findings

Studies have provided insights into the compound's properties and potential applications:

  • Cell-based studies have shown that at higher concentrations, the compound can induce apoptosis in human cancer cells

  • Structure-activity relationship studies continue to identify the most promising derivatives

  • Research into optimization of synthetic routes has improved yield and purity

Future Research Opportunities

Several promising research directions could further enhance the utility of this compound:

  • Development of improved synthetic methods with higher yields and fewer steps

  • Further exploration of biological activities, particularly in targeted cancer therapies

  • Design and synthesis of novel derivatives with enhanced potency and selectivity

  • Investigation of potential applications in other therapeutic areas beyond oncology

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